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Compound of Interest

Compound Name: Caracemide

Cat. No.: B1668298

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural activity relationship
(SAR) of Caracemide and its analogs. Due to the limited direct SAR studies on Caracemide
analogs, this guide establishes a framework based on structurally related anticonvulsant
compounds, primarily hydantoins. Furthermore, it delves into the unique metabolic activation of
Caracemide, a critical factor influencing its biological activity and toxicity profile.

Introduction to Caracemide

Caracemide, (x)-N-acetyl-N-(methylcarbamoyl)oxy-alpha-phenylglycinamide, is a compound
that has been investigated for its anticonvulsant and antitumor activities. Its chemical structure,
featuring a hydantoin-like core and a unique N-acyloxy-N-acylurea moiety, sets it apart from
typical anticonvulsants. Understanding the relationship between its structure and biological
activity is crucial for the design of novel, more potent, and safer therapeutic agents.

A key aspect of Caracemide's pharmacology is its in vivo metabolism to methyl isocyanate
(MIC), a reactive intermediate. This metabolic pathway is believed to contribute significantly to
both the therapeutic effects and the observed toxicities of the parent compound[1][2].

Structural Activity Relationship (SAR) of Structurally
Related Anticonvulsants
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The SAR of Caracemide analogs can be inferred from extensive studies on structurally similar
anticonvulsants, such as hydantoins. These studies have identified key structural features and
physicochemical properties that govern their efficacy, primarily as blockers of voltage-gated
sodium channels.

Key Physicochemical Descriptors for Anticonvulsant
Activity

Quantitative Structure-Activity Relationship (QSAR) studies on hydantoin analogs have
revealed several critical descriptors that correlate with their anticonvulsant activity, typically
measured by the Maximal Electroshock Seizure (MES) test[3][4][5].

Table 1: Key Physicochemical Descriptors for Anticonvulsant Activity of Hydantoin Analogs
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Descriptor

Influence on
Anticonvulsant Activity

Rationale

Log P (Lipophilicity)

An optimal range is crucial.
Increased lipophilicity can
enhance blood-brain barrier
penetration but excessive
lipophilicity can lead to non-
specific binding and reduced

efficacy.

Facilitates passage through
biological membranes to reach
the target site in the central

nervous system.

LUMO Energy (Lowest

Unoccupied Molecular Orbital)

Lower LUMO energy is
generally associated with

higher activity.

Indicates a greater electron-
accepting ability, which may be
important for interaction with

the biological target.

Dipole Moment

Higher polarity can be

beneficial for activity.

Influences the electrostatic
interactions with the receptor

binding site.

pKa (Basicity)

Increased basicity may

correlate with higher activity.

Affects the ionization state of
the molecule, which can be

critical for binding to the target.

Molar Refractivity (MR)

Can influence the fit and
binding of the molecule to the

receptor.

Relates to the volume and

polarizability of the molecule.

This table summarizes general trends observed in QSAR studies of hydantoin anticonvulsants

and provides a predictive framework for Caracemide analogs.

Influence of Substituents on Anticonvulsant Activity

Studies on phenylmethylenehydantoins and other hydantoin derivatives have provided valuable

insights into the effects of various substituents on their anticonvulsant properties[6][7].

Table 2: Influence of Substituents on the Phenyl Ring of Hydantoin-like Anticonvulsants
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Effect on
. . ) Example
Substituent Type Position Anticonvulsant .
o Substituents
Activity (MES Test)
Generally increases
Alkyl Ortho, Meta, Para o -CH3, -C2H5
activity.
Halogen Ortho, Meta, Para Increases activity. -F, -Cl, -Br
Trifluoromethyl Meta Increases activity. -CF3
Alkoxyl Para Increases activity. -OCH3
Decreases or
Polar Groups Any -NO2, -CN, -OH

abolishes activity.

This data is derived from SAR studies on phenylmethylenehydantoins and serves as a guide
for the rational design of Caracemide analogs with a phenyl moiety.

Mechanism of Action
Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for many anticonvulsants structurally related to Caracemide
is the blockade of voltage-gated sodium channels (VGSCs)[8][9][10]. These drugs typically
exhibit a state-dependent binding, showing higher affinity for the inactivated state of the
channel over the resting state. This preferential binding stabilizes the inactivated state, thereby
reducing the firing rate of neurons and preventing the spread of seizure activity[11][12].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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